TFAX 488, TFP Amine-Reactive Dye: A Comprehensive Technical Guide
TFAX 488, TFP Amine-Reactive Dye: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Principles and Advantages of TFAX 488, TFP Amine-Reactive Dye
TFAX 488, TFP is a bright, green fluorescent dye designed for the covalent labeling of biomolecules.[1][2] The dye features a tetrafluorophenyl (TFP) ester, an amine-reactive functional group that readily conjugates with primary amines on molecules such as proteins, antibodies, and amine-modified oligonucleotides.[3][4] This reaction forms a stable, covalent amide bond, making TFAX 488 a robust tool for a variety of fluorescence-based applications.[3]
The key advantages of TFAX 488, particularly with its TFP ester, lie in its enhanced stability and performance compared to traditional fluorescent dyes and other reactive moieties like N-hydroxysuccinimidyl (NHS) esters. The TFP ester is significantly more resistant to spontaneous hydrolysis, especially in the aqueous and slightly alkaline conditions typically used for bioconjugation. This superior stability leads to more efficient and reproducible labeling reactions, as a greater proportion of the dye remains active for conjugation.
Furthermore, TFAX 488 exhibits high photostability, allowing for longer exposure times during imaging with minimal signal degradation. Its fluorescence is insensitive to pH over a broad range (pH 4-10), ensuring consistent signal intensity in diverse cellular and experimental environments. The dye's high quantum yield and strong absorption near the 488 nm laser line contribute to its exceptional brightness, enabling sensitive detection of low-abundance targets. TFAX 488 is a suitable alternative for Alexa Fluor® 488 TFP ester, FITC, and Cy2.
Physicochemical and Spectroscopic Properties
The quantitative properties of TFAX 488, TFP are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Excitation Maximum (λabs) | 495 nm | |
| Emission Maximum (λem) | 515 nm | |
| Molar Extinction Coefficient (ε) | 73,000 M⁻¹cm⁻¹ | |
| Quantum Yield (φ) | 0.92 | |
| Molecular Weight (M.Wt) | 884.91 g/mol | |
| Formula | C₂₇H₁₄F₄N₂O₁₁S₂·C₁₂H₃₀N₂ | |
| Reactive Group | Tetrafluorophenyl (TFP) Ester | |
| Reactivity | Primary Amines | |
| Solubility | Soluble in DMSO | |
| Storage Conditions | Store at -20°C |
Reaction Mechanism and Experimental Workflow
The core of TFAX 488, TFP chemistry lies in the reaction of the TFP ester with a primary amine. This nucleophilic acyl substitution reaction results in the formation of a stable amide bond, covalently linking the fluorophore to the target biomolecule.
Caption: Reaction of TFAX 488, TFP ester with a primary amine.
A typical experimental workflow for labeling a protein with TFAX 488, TFP involves preparing the biomolecule, reacting it with the dye, and purifying the resulting conjugate.
Caption: General workflow for protein labeling with TFAX 488, TFP.
Detailed Experimental Protocol: Antibody Labeling
This protocol is a representative example for labeling an IgG antibody with TFAX 488, TFP. The amounts can be scaled as needed.
Materials:
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Purified IgG antibody (in an amine-free buffer like PBS)
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TFAX 488, TFP ester
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Anhydrous dimethyl sulfoxide (DMSO)
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1 M Sodium bicarbonate (pH 8.3)
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Size-exclusion chromatography column (e.g., Sephadex G-25)
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Spectrophotometer
Procedure:
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Preparation of the Antibody Solution:
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Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (e.g., Tris or glycine), the antibody must be purified by dialysis or buffer exchange into PBS.
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Adjust the antibody concentration to 1-2 mg/mL. For optimal labeling, a concentration of 2 mg/mL is recommended.
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For a 1 mg sample of IgG in 0.5 mL of PBS, add 50 µL of 1 M sodium bicarbonate to raise the pH to approximately 8.3. This alkaline pH is optimal for the TFP ester reaction.
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Preparation of the TFAX 488, TFP Stock Solution:
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Allow the vial of TFAX 488, TFP to equilibrate to room temperature before opening.
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Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL. This stock solution should be prepared immediately before use.
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Conjugation Reaction:
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Calculate the required volume of the TFAX 488, TFP stock solution. A molar ratio of dye to antibody between 10:1 and 20:1 is a good starting point for optimization.
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Add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.
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Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
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Purification of the Labeled Antibody:
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Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.
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The first colored fraction to elute will be the TFAX 488-labeled antibody. The smaller, unreacted dye molecules will elute later.
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Characterization of the Conjugate:
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Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 495 nm (A₄₉₅).
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Calculate the protein concentration using the following formula:
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Protein Concentration (M) = [A₂₈₀ - (A₄₉₅ x Correction Factor)] / ε_protein
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The correction factor (CF) for TFAX 488 at 280 nm is approximately 0.11. The molar extinction coefficient (ε) for IgG is approximately 210,000 M⁻¹cm⁻¹.
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Calculate the Degree of Labeling (DOL) using the formula:
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DOL = A₄₉₅ / (ε_dye x Protein Concentration)
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The molar extinction coefficient (ε) for TFAX 488 is 73,000 M⁻¹cm⁻¹.
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An optimal DOL for most applications is between 4 and 9 moles of dye per mole of antibody.
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Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C. Avoid repeated freeze-thaw cycles.
Applications
TFAX 488, TFP is a versatile dye suitable for a range of applications that require high sensitivity and photostability. These include:
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Flow Cytometry: The bright fluorescence of TFAX 488 makes it ideal for identifying and sorting cell populations.
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Fluorescence Microscopy: Labeled antibodies and proteins can be used to visualize cellular structures and localize specific targets within cells.
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Super-Resolution Microscopy: The photostability of TFAX 488 makes it suitable for advanced imaging techniques such as dSTORM, SIM, and STED.
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Two-Photon Excitation (TPE) Microscopy: TFAX 488 can be efficiently excited by two-photon absorption, enabling deep-tissue imaging.
